
N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as inhibitors of enzymes like stearoyl-CoA desaturase-1 (SCD-1) , gastrokinetic agents , and antimicrobial substances . These compounds often feature a benzamide moiety linked to various heterocyclic rings, such as triazoles, which can significantly influence their chemical and biological properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between a benzoyl group and an amine. For instance, the synthesis of related compounds has been reported through the reaction of acetyl chloride with amines or by the cyclization of acrylamides with hydrazine hydrate . The synthesis of triazole derivatives can be achieved by reacting carbohydrazides with acyl compounds in the presence of acid catalysts . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of "N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the crystal system, lattice constants, and molecular geometry. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined through DFT calculations, which are essential for understanding the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes and the synthesis of Mannich base derivatives using primary amines . These reactions can lead to the formation of new compounds with potentially different biological activities. The reactivity of these compounds can be further explored by studying their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, intramolecular hydrogen bonding can affect the compound's stability and solubility . The presence of substituents on the benzamide ring can also impact the compound's physical properties, as seen in the formation of different regioisomers during cycloaddition reactions . Additionally, the antimicrobial activities of these compounds can be assessed through bioassays against various microorganisms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Triazole derivatives, such as those related to N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties, demonstrating that some compounds possessed good or moderate activities against various microorganisms (Bektaş et al., 2010).
Antiviral and Anti-influenza Activities
Research into benzamide-based derivatives, akin to N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, has led to the discovery of compounds with significant anti-influenza A virus activities. Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles showing remarkable activity against bird flu influenza H5N1, highlighting the potential of these compounds in antiviral research (Hebishy et al., 2020).
Anticancer Evaluation
The synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been explored for their anticancer activities. Ravinaik et al. (2021) developed derivatives that showed moderate to excellent anticancer activity against various cancer cell lines, illustrating the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Antiplasmodial Activities
Derivatives of benzamide, such as those related to N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, have also been investigated for their antiplasmodial activities. Hermann et al. (2021) reported on the preparation and testing of new derivatives against Plasmodium falciparum strains, revealing promising activity and shedding light on new treatments for malaria (Hermann et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-17-10-6-15(7-11-17)20-18(23)14-4-8-16(9-5-14)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMFXWDGFWJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)
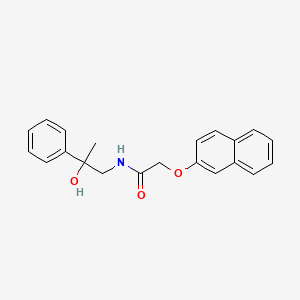
![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)

![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
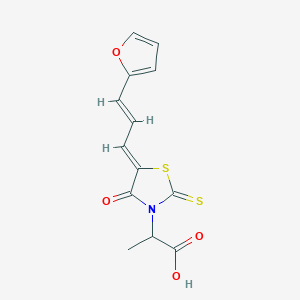
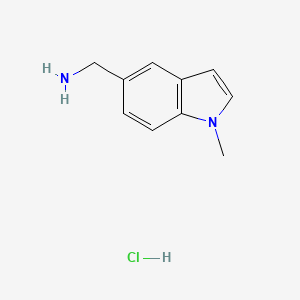
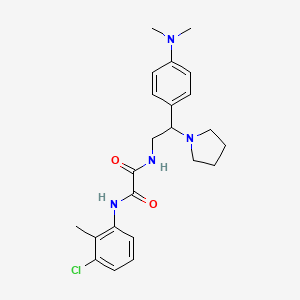
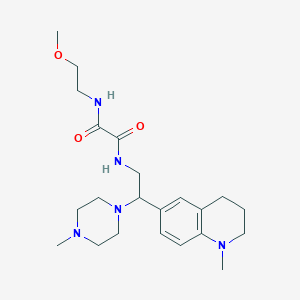
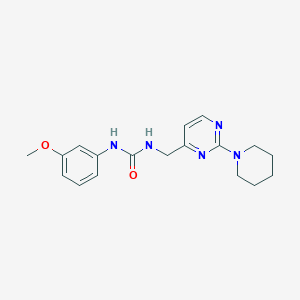
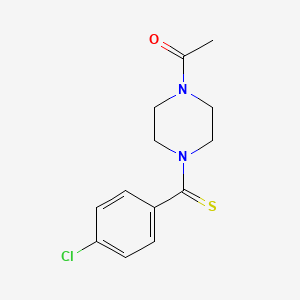
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)